1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature23. The general method involves the reaction of hydrazines with formamide under microwave irradiation3. However, the specific synthesis process for 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is not explicitly mentioned in the literature. However, related compounds have been analyzed using techniques like IR, 1H-NMR, and 13C NMR45.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively3. These compounds are known to participate in various reactions due to the presence of the triazole ring. However, specific reactions involving 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not mentioned in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not explicitly mentioned in the literature. However, related compounds have been analyzed using techniques like IR, 1H-NMR, and 13C NMR45.Scientific Research Applications
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are extensively observed in nature and metabolic systems which are vital for living creatures . Here are some general applications of 1,2,4-triazoles:
- Pharmaceutical Chemistry : 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
- Agrochemistry : 1,2,4-triazoles are used in the development of pesticides .
- Materials Sciences : 1,2,4-triazoles have usages in materials sciences due to their unique structure and properties .
- Organic Catalysts : 1,2,4-triazoles are used as organic catalysts .
Safety And Hazards
The safety and hazards associated with 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not explicitly mentioned in the literature. However, related compounds are classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 378.
Future Directions
The future directions for research on 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not explicitly mentioned in the literature. However, 1,2,4-triazole derivatives are considered important scaffolds in medicinal chemistry, and their further exploration could lead to the development of more selective and potent therapeutic agents9.
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
1-benzyl-5-chloro-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-10-12-8(9(15)16)13-14(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQCBFRUQITFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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